Tgx-221

Description

a platelet aggregation inhibito

Structure

3D Structure

Properties

IUPAC Name |

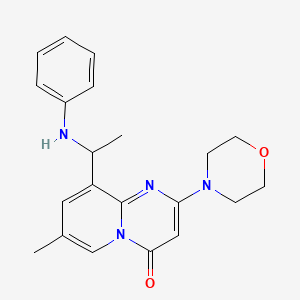

9-(1-anilinoethyl)-7-methyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-15-12-18(16(2)22-17-6-4-3-5-7-17)21-23-19(13-20(26)25(21)14-15)24-8-10-27-11-9-24/h3-7,12-14,16,22H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRAGQJXBLMUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025688 | |

| Record name | 7-Methyl-2-(4-morpholinyl)-9-[1-(phenylamino)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663619-89-4 | |

| Record name | TGX-221 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0663619894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyl-2-(4-morpholinyl)-9-[1-(phenylamino)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TGX-221 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L28AW98TH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TGX-221: A Technical Guide to its Mechanism of Action in the PI3K/Akt Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of TGX-221, a potent and selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3K). We delve into its specificity within the PI3K/Akt signaling pathway, its impact on downstream cellular processes, and the experimental methodologies used to elucidate its function. This document is intended to serve as a detailed resource for researchers and professionals in drug development and cellular biology.

Introduction to the PI3K/Akt Pathway and this compound

The PI3K/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of various diseases, most notably cancer, making it a prime target for therapeutic intervention. Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). The p110 subunit has four isoforms: α, β, γ, and δ.

This compound is a cell-permeable morpholino-pyrimidinone derivative that acts as a selective, ATP-competitive inhibitor of the p110β isoform of PI3K.[2][3] Its high selectivity for PI3Kβ over other isoforms, particularly p110α, has made it a valuable tool for dissecting the specific roles of PI3Kβ in various cellular contexts and a potential therapeutic agent.[4][5]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the p110β catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting pleckstrin homology (PH) domain-containing proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), to the plasma membrane. By inhibiting the production of PIP3, this compound effectively blocks the activation of Akt and its downstream signaling cascade.

Visualizing the PI3K/Akt Pathway and this compound's Point of Intervention

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high selectivity for the p110β isoform.

| PI3K Isoform | This compound IC50 (nM) | Reference |

| p110β | 5 - 8.5 | [2][4][6] |

| p110δ | 100 - 211 | [4][7] |

| p110γ | 3500 | [6][7] |

| p110α | 5000 (>1000-fold selective vs β) | [4][6][7] |

In cellular assays, this compound has been shown to inhibit the proliferation of various cancer cell lines, particularly those with a dependency on the PI3Kβ signaling axis, such as PTEN-deficient tumors.[3][8][9]

| Cell Line | Assay Type | This compound Concentration / IC50 | Effect | Reference |

| PC3 (Prostate Cancer) | Growth Inhibition | IC50 = 18.2 ± 0.85 µM | Inhibition of proliferation | [4] |

| DU145 (Prostate Cancer) | Growth Inhibition | IC50 = 35.6 ± 0.12 µM | Inhibition of proliferation | [4] |

| U87 (Glioblastoma) | Cell Viability (CCK-8) | IC50 ≈ 40 µM | Inhibition of viability | [9][10] |

| U251 (Glioblastoma) | Cell Viability (CCK-8) | IC50 ≈ 100 µM | Inhibition of viability | [9][10] |

| HUVECs | Western Blot | 500 nM | Reduced Akt phosphorylation | [4] |

| J774.2 (Macrophage) | Western Blot | Not specified | Partially attenuates insulin-induced Akt phosphorylation | [2][4] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of standardized biochemical and cell-based assays.

In Vitro PI3K Lipid Kinase Assay

This assay directly measures the enzymatic activity of purified PI3K isoforms and the inhibitory effect of this compound.

Objective: To determine the IC50 values of this compound against different PI3K p110 isoforms.

Methodology:

-

Enzyme Preparation: Recombinant p85/p110 heterodimers for each isoform (α, β, γ, δ) are purified.

-

Substrate Preparation: Phosphatidylinositol (PI) is used as the substrate.

-

Reaction Mixture: The kinase reaction is typically performed in a buffer containing the PI3K enzyme, PI substrate, this compound at various concentrations (or DMSO as a control), and ATP. To initiate the reaction, [γ-33P]ATP is added.

-

Incubation: The reaction is allowed to proceed at room temperature for a specified time.

-

Reaction Termination: The reaction is stopped by the addition of a solution such as potassium fluoride.

-

Lipid Extraction: The radiolabeled product, phosphatidylinositol 3-phosphate (PIP), is extracted.

-

Detection and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC). The TLC plates are then exposed to a phosphorimager screen, and the amount of radiolabeled PIP is quantified.[4]

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control. IC50 values are determined by non-linear regression analysis.

Visualizing the In Vitro Kinase Assay Workflow

Caption: Workflow for the in vitro PI3K lipid kinase assay.

Cell Proliferation/Viability Assays

These assays assess the effect of this compound on the growth and viability of cultured cells.

Objective: To determine the cytotoxic or cytostatic effects of this compound on cell lines.

Common Methodologies:

-

Crystal Violet Staining:

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.[4]

-

Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.[4]

-

Fixation: The medium is removed, and cells are fixed with a solution like 2.5% glutaraldehyde.[4]

-

Staining: The fixed cells are stained with a 0.1% crystal violet solution.[4]

-

Washing: Excess dye is washed away.

-

Quantification: The dye is solubilized, and the absorbance is read on a plate reader. The absorbance correlates with the number of adherent, viable cells.

-

-

CCK-8 (Cell Counting Kit-8) Assay:

-

Cell Seeding and Treatment: Similar to the crystal violet assay.[10]

-

Reagent Addition: CCK-8 reagent, which contains a water-soluble tetrazolium salt (WST-8), is added to each well.

-

Incubation: The plate is incubated for a specified period. Viable cells with active dehydrogenases will reduce the WST-8 to a yellow-colored formazan dye.

-

Quantification: The absorbance of the formazan product is measured on a plate reader. The amount of formazan is directly proportional to the number of living cells.[10]

-

Western Blotting for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation state of proteins downstream of PI3K, such as Akt.

Objective: To confirm that this compound inhibits the PI3K/Akt signaling pathway in a cellular context.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with this compound for a specified time. Often, the pathway is stimulated (e.g., with insulin or growth factors) to induce robust Akt phosphorylation in the control group.

-

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using an assay like the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473).

-

The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-Akt).

-

-

Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system. The band intensities are quantified to determine the relative levels of protein phosphorylation.

Downstream Effects and Therapeutic Implications

By inhibiting the PI3Kβ/Akt pathway, this compound can induce a range of cellular responses, including:

-

Inhibition of Cell Proliferation: As demonstrated in various cancer cell lines.[4][10]

-

Induction of Apoptosis: this compound has been shown to induce programmed cell death in glioblastoma cells.[10]

-

Inhibition of Cell Migration and Invasion: This has also been observed in glioblastoma cell models.[10]

-

Anti-thrombotic Effects: this compound inhibits platelet aggregation and thrombus formation.[4][7]

The selectivity of this compound for the p110β isoform is particularly relevant in the context of cancers with loss of the PTEN tumor suppressor. PTEN is a phosphatase that counteracts PI3K signaling by dephosphorylating PIP3. In PTEN-null tumors, there is an accumulation of PIP3 and a hyperactivation of the PI3K/Akt pathway, with a particular reliance on the p110β isoform. This creates a synthetic lethal interaction, making PTEN-deficient cancer cells highly sensitive to PI3Kβ inhibition by this compound.[3][8]

Conclusion

This compound is a well-characterized, potent, and highly selective inhibitor of the p110β isoform of PI3K. Its mechanism of action, centered on the blockade of PIP3 production and subsequent inhibition of Akt signaling, has been rigorously defined through a variety of in vitro and cell-based assays. The quantitative data on its selectivity and cellular effects, combined with detailed experimental protocols, provide a solid foundation for its use as a research tool and for its potential development as a therapeutic agent, especially in the context of PTEN-deficient cancers. This guide serves as a comprehensive resource for understanding the core molecular pharmacology of this compound.

References

- 1. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Exploring the isoform selectivity of this compound related pyrido[1,2-a]pyrimidinone-based Class IA PI 3-kinase inhibitors: synthesis, biological evaluation and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS:663619-89-4 | PI3Kβ inhibitor,potent,selective and ATP competitive | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. TGX 221 | PI 3-kinase | Tocris Bioscience [tocris.com]

- 8. PI3Kβ inhibitor TGX221 selectively inhibits renal cell carcinoma cells with both VHL and SETD2 mutations and links multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

TGX-221: A Selective Inhibitor of Phosphoinositide 3-Kinase p110β

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TGX-221 is a potent, selective, and cell-permeable small molecule inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K).[1][2] As a member of the Class IA PI3Ks, p110β plays a crucial role in a variety of cellular processes, including cell growth, proliferation, survival, and migration.[3][4] Dysregulation of the PI3K/Akt signaling pathway, in which p110β is a key component, is frequently implicated in the pathogenesis of various diseases, notably cancer and thrombosis.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and applications in preclinical research, with a focus on quantitative data, detailed experimental protocols, and visual representations of its biological context.

Mechanism of Action and Selectivity

This compound functions as a reversible, ATP-competitive inhibitor of p110β.[6] Its inhibitory action at the ATP binding site is concentration-dependent, with increasing ATP concentrations leading to a higher IC50 value.[7][8] A key attribute of this compound is its high selectivity for the p110β isoform over other Class I PI3K isoforms (p110α, p110δ, and p110γ) and a broad range of other protein kinases.[4][9] This selectivity makes it an invaluable tool for dissecting the specific roles of p110β in cellular signaling and disease models.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency and selectivity of this compound have been quantified across various studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against different PI3K isoforms.

| PI3K Isoform | IC50 (nM) | Selectivity vs. p110α | Reference(s) |

| p110β | 5 - 8.5 | - | [6][9][10] |

| p110δ | 100 - 211 | ~20-42 fold | [9][11] |

| p110α | >5000 | >1000 fold | [9][11] |

| p110γ | 3500 | ~700 fold | [11] |

Signaling Pathways

The primary signaling pathway affected by this compound is the PI3K/Akt pathway. p110β can be activated by both receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs).[12][13] Upon activation, p110β phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of diverse cellular functions including cell survival, proliferation, and metabolism.[3][4] By inhibiting p110β, this compound effectively blocks the production of PIP3 and subsequent activation of Akt and its downstream targets.

Caption: PI3K p110β signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a standard method for determining the IC50 value of this compound against PI3K isoforms.

Materials:

-

Recombinant p110/p85 PI3K isoforms

-

Phosphatidylinositol (PI) as substrate

-

[γ-33P]ATP or [γ-32P]ATP

-

Kinase reaction buffer

-

This compound stock solution (in DMSO)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, combine the recombinant PI3K enzyme, kinase reaction buffer, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding the substrate (PI) and [γ-33P]ATP. The final ATP concentration should be controlled, for instance, at 10 µM or 100 µM.[9]

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by adding an acidic solution (e.g., 1N HCl).

-

Extract the lipids.

-

Spot the extracted lipids onto a TLC plate and separate the lipids using an appropriate solvent system.

-

Dry the TLC plate and expose it to a phosphorimager screen.

-

Quantify the radioactive spots corresponding to the phosphorylated product (PIP).

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by non-linear regression analysis of the dose-response curve.[9]

Caption: Experimental workflow for in vitro PI3K kinase assay.

Cell Proliferation Assay

This protocol describes a common method to assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

Complete cell culture medium

-

96-well culture plates

-

This compound stock solution (in DMSO)

-

Crystal violet staining solution or a commercial cell proliferation assay kit (e.g., CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[9]

-

Treat the cells with various concentrations of this compound (e.g., 0.2, 2, and 20 µM) or DMSO as a vehicle control.[9]

-

Incubate the plates for different time points (e.g., 24, 48, and 72 hours).[9]

-

At each time point, quantify cell viability using one of the following methods:

-

Crystal Violet Staining:

-

Fix the cells with a solution like 2.5% glutaraldehyde.[9]

-

Wash the plates with PBS.

-

Stain the cells with 0.1% crystal violet solution.[9]

-

Wash away the excess dye and air dry the plates.

-

Solubilize the bound dye with 10% acetic acid.[9]

-

Measure the optical density at 570 nm using a microplate reader.[9]

-

-

CCK-8 Assay:

-

Add CCK-8 solution to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength.

-

-

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 for cell proliferation.

Applications in Preclinical Research

Oncology

The aberrant activation of the PI3K/Akt pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound has been utilized to investigate the role of p110β in various cancer types.

-

Glioblastoma: In human glioblastoma cell lines U87 and U251, this compound has been shown to inhibit proliferation and induce apoptosis.[4] The IC50 values for inhibiting cell viability were approximately 40 µM in U87 cells and 100 µM in U251 cells after 48 hours of treatment.[4] These effects are mediated through the inhibition of the PI3K/Akt signaling pathway.[4]

-

Prostate Cancer: In the PTEN-deficient prostate cancer cell line PC3, treatment with this compound inhibited cell proliferation.[6] In vivo studies using xenograft models of prostate cancer have demonstrated that systemic delivery of this compound can significantly reduce tumor growth.[14]

-

Renal Cell Carcinoma (RCC): this compound has been identified as a selective inhibitor for clear cell RCC with mutations in both VHL and SETD2 genes.[2][15] It also showed efficacy in targeting cancer cells with PTEN and CDKN2A mutations.[15]

Thrombosis

p110β plays a critical role in platelet activation and thrombus formation. This compound has been investigated as a potential anti-thrombotic agent.

-

In Vitro Platelet Studies: this compound inhibits the production of PtdIns(3,4)P2 in platelets with an IC50 of 50 nM.[7][8] It also reduces platelet aggregation and platelet-granulocyte binding in models of extracorporeal circulation.[9]

-

In Vivo Thrombosis Models: In a mouse model of FeCl3-induced arterial thrombosis, intravenous administration of this compound significantly improved blood flow.[6] For instance, doses of 1 + 1 mg/kg + mg/kg/hr and 3 + 3 mg/kg + mg/kg/hr improved integrated blood flow by 49% and 88%, respectively, over 30 minutes.[6] However, these anti-thrombotic doses were also associated with increased tail and renal bleeding times.[6]

Conclusion

This compound is a highly selective and potent inhibitor of the p110β isoform of PI3K. Its utility as a research tool has been instrumental in elucidating the specific functions of p110β in various physiological and pathological processes. The extensive preclinical data in oncology and thrombosis highlight the therapeutic potential of targeting p110β. This technical guide provides a foundational resource for researchers and drug development professionals interested in leveraging this compound to further explore the roles of p110β and to develop novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Phosphoinositide 3-Kinases p110α and p110β Regulate Cell Cycle Entry, Exhibiting Distinct Activation Kinetics in G1 Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cancer and Venous Thromboembolic Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. abmole.com [abmole.com]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. TGX 221 | PI 3-kinase | Tocris Bioscience [tocris.com]

- 12. Novel approaches to inhibitor design for the p110β PI 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Nanomicellar TGX221 blocks xenograft tumor growth of prostate cancer in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PI3Kβ inhibitor TGX221 selectively inhibits renal cell carcinoma cells with both VHL and SETD2 mutations and links multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

TGX-221 Target Validation in Cancer Cells: A Technical Guide

Introduction

TGX-221 is a potent and selective small molecule inhibitor that has garnered significant interest in cancer research. It specifically targets the p110β catalytic subunit of phosphoinositide 3-kinase (PI3K), a key enzyme in a critical signaling pathway often dysregulated in cancer.[1][2][3] Target validation is a crucial step in drug development, providing evidence that modulating a specific molecular target can achieve a desired therapeutic effect. This technical guide provides an in-depth overview of the experimental methodologies and data supporting the validation of p110β as the therapeutic target of this compound in cancer cells.

The PI3K/Akt Signaling Pathway and the Role of p110β

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Class I PI3Ks are heterodimeric enzymes consisting of a regulatory subunit (p85) and a catalytic subunit (p110). There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ.

Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a wide range of substrates, leading to the promotion of cell survival and proliferation.

In many cancers, this pathway is constitutively active due to mutations such as the loss of the tumor suppressor PTEN (a phosphatase that counteracts PI3K activity) or activating mutations in the PIK3CA gene (encoding p110α).[6][7] While p110α is frequently mutated, there is compelling evidence that cancer cells deficient in PTEN are particularly dependent on the p110β isoform for their growth and survival.[4][8] This dependency makes p110β an attractive therapeutic target in PTEN-deficient tumors. This compound was developed to selectively inhibit this p110β isoform.

Target Validation: Experimental Approaches and Data

The validation of p110β as the target of this compound relies on a combination of biochemical and cell-based assays designed to demonstrate potency, selectivity, and on-target effects in a cellular context.

Biochemical Kinase Assays: Determining Potency and Selectivity

The initial step in target validation is to determine the inhibitory activity of the compound against the purified target enzyme and to assess its selectivity against other related enzymes.

Experimental Protocol: In Vitro PI3K HTRF Kinase Assay

-

Reagents and Setup: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) are used. The assay is typically performed in a 384-well plate format.

-

Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction: The kinase, a lipid substrate (e.g., PIP2), and ATP are incubated with the various concentrations of this compound.

-

Detection: The reaction product, PIP3, is detected using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF). A europium-labeled anti-GST antibody, a GST-tagged PIP3-binding protein, and a biotinylated PIP3 tracer are added. The signal is inversely proportional to the amount of PIP3 produced.

-

Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit 50% of the kinase activity.

Data Presentation: this compound IC50 Values for PI3K Isoforms

The data consistently show that this compound is highly potent against p110β and demonstrates significant selectivity over other Class I PI3K isoforms.

| PI3K Isoform | IC50 (nM) | Selectivity vs. p110β |

| p110β | 5 - 7 | - |

| p110δ | 100 - 211 | ~20-42 fold |

| p110γ | 3,500 | ~700 fold |

| p110α | 5,000 | >1000 fold |

Data compiled from multiple sources.[3][9]

Cell-Based Assays: Demonstrating On-Target Effects

Cell-based assays are critical to confirm that the biochemical activity of this compound translates into a functional effect in a biological system.

A. Inhibition of Downstream Signaling: Western Blotting

This technique is used to measure the phosphorylation status of key proteins downstream of PI3K, such as Akt, to confirm that this compound is engaging its target within the cell.

Experimental Protocol: Western Blot for Phospho-Akt

-

Cell Culture and Treatment: Cancer cells (e.g., PTEN-deficient prostate cancer cells like PC3 or glioblastoma cells like U87) are seeded and allowed to attach. The cells are then treated with increasing concentrations of this compound for a specified time (e.g., 1-24 hours).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt, at Ser473 or Thr308) and total Akt.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The intensity of the p-Akt band is normalized to the total Akt band to determine the specific inhibition of Akt phosphorylation.

Expected Outcome: Treatment with this compound is expected to cause a dose-dependent decrease in the level of p-Akt, while the total Akt level remains unchanged, confirming the on-target inhibition of the PI3K pathway.

B. Cellular Viability and Proliferation Assays

These assays quantify the effect of this compound on the growth and survival of cancer cells.

Experimental Protocol: Cell Counting Kit-8 (CCK-8) Proliferation Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1,000-5,000 cells per well and incubated overnight.[10]

-

Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included. Cells are incubated for a period of 24 to 96 hours.[3][10]

-

Assay: 10 µL of CCK-8 reagent is added to each well, and the plate is incubated for 1-4 hours at 37°C.[10] The reagent contains a tetrazolium salt that is reduced by cellular dehydrogenases to a formazan dye, resulting in a color change.

-

Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. These values are then plotted against the drug concentration to determine the IC50 value for cell growth inhibition.

Data Presentation: this compound IC50 Values in Cancer Cell Lines

This compound demonstrates potent anti-proliferative effects, particularly in cancer cell lines with PTEN deficiency or other alterations that confer dependence on p110β.

| Cell Line | Cancer Type | PTEN Status | This compound IC50 (µM) |

| U87 | Glioblastoma | Deficient | ~40 |

| U251 | Glioblastoma | Wild-Type | ~100 |

| PC3 | Prostate Cancer | Deficient | 10 - 20 |

| DU145 | Prostate Cancer | Wild-Type | ~35.6 |

| A498 | Renal Cell Carcinoma | Wild-Type | 0.53 |

Data compiled from multiple sources.[1][3][11][12]

C. Apoptosis Assays

To determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis), flow cytometry-based assays are employed.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

-

Cell Treatment: Cells are treated with this compound at various concentrations (e.g., 0, 10, 20, 40, 60 µM) for 48 hours.[11]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cells, which are then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Data Analysis: The data is analyzed to quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Data Presentation: Apoptosis Induction by this compound in Glioblastoma Cells

| Cell Line | This compound Conc. (µM) | Apoptosis Rate (% of Cells) |

| U87 | 0 | ~5% |

| 20 | ~15% | |

| 40 | ~25% | |

| 60 | ~35% | |

| U251 | 0 | ~4% |

| 40 | ~12% | |

| 60 | ~20% |

Representative data based on findings in human glioblastoma cells.[11]

Visualization of Experimental and Logical Workflows

In Vivo Confirmation

The final step in preclinical target validation involves testing the compound's efficacy in animal models. In vivo studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, have shown that this compound can significantly inhibit the growth of tumors derived from PTEN-deficient prostate cancer cells and certain renal cell carcinomas.[1][13] This provides crucial evidence that the cellular effects observed in vitro translate to anti-tumor activity in a living organism.

Conclusion

The target validation of this compound is supported by a robust body of evidence from biochemical, cellular, and in vivo studies. Biochemical assays confirm its high potency and selectivity for the p110β isoform of PI3K.[3][9] In cancer cells, particularly those with PTEN mutations, this compound effectively inhibits the PI3K/Akt signaling pathway, leading to a significant reduction in cell proliferation and the induction of apoptosis.[11] These findings, corroborated by tumor growth inhibition in animal models, collectively validate p110β as a key therapeutic target for this compound in specific, genetically defined cancer types. This multi-faceted approach provides a strong rationale for its continued investigation as a targeted anti-cancer agent.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The Role of PI3K Inhibition in the Treatment of Breast Cancer, Alone or Combined With Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Measuring PI3K Activation: Clinicopathologic, Immunohistochemical, and RNA Expression Analysis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. TGX 221 | PI 3-kinase | Tocris Bioscience [tocris.com]

- 10. Breaking epigenetic shackles: targeting ARID1A methylation and the PI3K/AKT/mTOR-PD-L1 axis to overcome immune escape in gastric cancer [PeerJ] [peerj.com]

- 11. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug: TGX221 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 13. PI3Kβ inhibitor TGX221 selectively inhibits renal cell carcinoma cells with both VHL and SETD2 mutations and links multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Functions of PI3K p110β Inhibition by Tgx-221: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of various human diseases, most notably cancer. The class IA PI3K enzymes are heterodimers composed of a regulatory subunit (p85) and a catalytic subunit (p110). The p110β isoform, encoded by the PIK3CB gene, has emerged as a key player in specific cellular contexts and disease states, particularly in tumors with loss of the tumor suppressor PTEN.[1] Tgx-221 is a potent and highly selective small molecule inhibitor of the p110β catalytic subunit of PI3K.[2] This technical guide provides an in-depth overview of the biological functions of PI3K p110β inhibition by this compound, with a focus on its mechanism of action, cellular consequences, and therapeutic potential. We present a compilation of quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its biological effects by selectively binding to the ATP-binding pocket of the p110β catalytic subunit, thereby inhibiting its kinase activity. This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB).[1] By blocking the production of PIP3, this compound effectively attenuates the activation of Akt and its subsequent downstream signaling cascades.[1]

This compound demonstrates remarkable selectivity for p110β over other class I PI3K isoforms, particularly p110α.[2] This high degree of selectivity is crucial for minimizing off-target effects and provides a valuable tool for dissecting the specific roles of p110β in cellular signaling.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the inhibitory activity and biological effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Selectivity vs. p110α |

| p110β | 5 | >1000-fold |

| p110δ | 211 | ~24-fold |

| p110α | >5000 | 1 |

Data compiled from multiple sources.[2]

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | PTEN Status | IC50 (µM) |

| U87 | Glioblastoma | Null | ~40 |

| U251 | Glioblastoma | Wild-type | ~100 |

| PC3 | Prostate Cancer | Null | 18.2 ± 0.85 |

| DU145 | Prostate Cancer | Wild-type | 35.6 ± 0.12 |

| LNCaP | Prostate Cancer | Null | 1.07 |

| BB49-HNC | Head and Neck | Not Specified | 0.096 |

| A498 | Kidney | Not Specified | 0.528 |

Data compiled from multiple sources.[1][2][3]

Table 3: Biological Effects of this compound on Glioblastoma Cells (U87)

| Biological Effect | Concentration (µM) | Observation |

| Apoptosis | 10 | Significant increase in apoptosis rate |

| Apoptosis | 20 | Further increase in apoptosis rate |

| Apoptosis | 40 | Continued dose-dependent increase in apoptosis |

| Apoptosis | 60 | Highest observed apoptosis rate |

| Cell Cycle | 10-60 | Dose-dependent increase in the percentage of cells in S and G2 phases |

Data is qualitative based on the provided search results.[1]

Biological Functions of p110β Inhibition by this compound

Cancer

The most extensively studied application of this compound is in the context of cancer. The PI3K/Akt pathway is frequently hyperactivated in tumors, often due to mutations in key components like PIK3CA (encoding p110α) or loss of the tumor suppressor PTEN. PTEN is a phosphatase that antagonizes PI3K signaling by dephosphorylating PIP3. In PTEN-deficient tumors, cells become heavily reliant on the p110β isoform for survival and proliferation.[1]

-

Inhibition of Cell Proliferation and Survival: By inhibiting p110β, this compound effectively blocks the activation of Akt, a critical mediator of cell survival and proliferation.[1] This leads to decreased viability and growth of cancer cells, particularly those with PTEN loss.[1] Studies have demonstrated that this compound inhibits the proliferation of glioblastoma, prostate, and renal cell carcinoma cells in a dose-dependent manner.[1][4][5]

-

Induction of Apoptosis: Inhibition of the PI3K/Akt pathway by this compound can trigger programmed cell death, or apoptosis.[1][6] This is often mediated by the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family. In glioblastoma cells, this compound treatment has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[1]

-

Cell Cycle Arrest: this compound can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. In glioblastoma cells, treatment with this compound leads to an accumulation of cells in the S and G2 phases of the cell cycle.[1]

-

Inhibition of Cell Migration and Invasion: The PI3K pathway is also involved in regulating the cellular machinery responsible for cell motility. This compound has been shown to inhibit the migration and invasion of glioblastoma cells, suggesting its potential to interfere with tumor metastasis.[6]

Thrombosis and Platelet Function

Beyond its role in cancer, p110β is a key regulator of platelet activation and thrombus formation.[7] Platelets are small blood cells that play a crucial role in hemostasis and thrombosis.

-

Inhibition of Platelet Aggregation: this compound has been shown to inhibit platelet aggregation induced by various agonists.[7] This suggests that p110β is a critical downstream signaling molecule for multiple platelet activation pathways.

-

Antithrombotic Effects in Vivo: In animal models, this compound has demonstrated significant antithrombotic effects. It has been shown to improve blood flow in models of arterial thrombosis.[2] This highlights the potential of p110β inhibitors as a novel class of antiplatelet agents for the prevention and treatment of thrombotic diseases such as heart attack and stroke.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagrams

References

- 1. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nanomicellar TGX221 blocks xenograft tumor growth of prostate cancer in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3Kβ inhibitor TGX221 selectively inhibits renal cell carcinoma cells with both VHL and SETD2 mutations and links multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

TGX-221: A Targeted Approach for PTEN-Deficient Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

The tumor suppressor gene PTEN (Phosphatase and Tensin Homolog) is one of the most frequently inactivated genes in human cancer, with functional loss reported in a wide array of malignancies including glioblastoma, prostate, breast, and endometrial cancers.[1][2] PTEN functions as a critical negative regulator of the PI3K/Akt signaling pathway, a central node controlling cell growth, proliferation, survival, and metabolism.[3][4] Loss of PTEN function leads to hyperactivation of this pathway, rendering cancer cells dependent on its downstream signals for survival and proliferation. This dependency creates a therapeutic vulnerability.

TGX-221 is a potent, selective, and cell-permeable small molecule inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3K).[5][6] Studies have demonstrated that cancer cells with deficient PTEN expression exhibit a particular dependency on the p110β isoform, making this compound a promising targeted agent for this specific molecular subtype of cancer.[7][8] This guide provides a comprehensive overview of the effects of this compound in PTEN-deficient cancer models, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying molecular mechanisms.

Core Mechanism: Targeting the PI3K/Akt Pathway in PTEN-Null Cells

The Class IA PI3Ks are heterodimeric enzymes composed of a regulatory subunit (p85) and a catalytic subunit (p110). Upon activation by upstream signals, such as growth factor receptors, the p110 subunit phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. PTEN antagonizes this process by dephosphorylating PIP3 back to PIP2, thus acting as a brake on the pathway.

In PTEN-deficient tumors, this braking mechanism is lost, leading to an accumulation of PIP3 and constitutive activation of Akt.[9][10] This sustained signaling promotes tumorigenesis. Several studies suggest that in the absence of PTEN, the p110β isoform becomes the dominant driver of PIP3 production and Akt activation.[7][11] this compound selectively inhibits the kinase activity of p110β, thereby reducing PIP3 levels, blocking downstream Akt phosphorylation, and ultimately curbing the pro-survival and pro-proliferative signals that drive PTEN-deficient cancers.[7][12]

Quantitative Data Summary

The efficacy of this compound is most pronounced in cancer cell lines harboring PTEN mutations or deletions. The following tables summarize the quantitative effects observed in various in vitro and in vivo models.

Table 1: In Vitro Efficacy of this compound in PTEN-Deficient Cancer Cell Lines

| Cell Line | Cancer Type | PTEN Status | This compound IC50 | Key Effects Observed | Reference |

| U87-MG | Glioblastoma | Deficient | ~20-40 µM | Inhibition of proliferation, migration, and invasion; Induction of apoptosis.[7][13] | [7][13] |

| SF-295 | Glioblastoma | Deficient (p110β-high) | <20 µM | Dose-dependent inhibition of cell growth. | [13] |

| U251 | Glioblastoma | Wild-Type | ~100 µM | Significantly less sensitive to this compound compared to U87-MG cells.[7] | [7] |

| PC3 | Prostate Cancer | Deficient | ~18.2 µM | Inhibition of proliferation.[14] | [14] |

| LNCaP | Prostate Cancer | Deficient | Not specified | Selective cytotoxicity observed.[6] | [6] |

| DU145 | Prostate Cancer | Wild-Type | ~35.6 µM | Lower sensitivity compared to PTEN-deficient PC3 cells.[14] | [14] |

| A172 | Glioblastoma | Wild-Type (p110β-low) | ~46.1 µM | Modest effect on cell viability. | [13] |

| LN229 | Glioblastoma | Wild-Type (p110β-low) | >100 µM | Low sensitivity to this compound. | [13] |

Table 2: In Vivo Efficacy of this compound in PTEN-Deficient Xenograft Models

| Cancer Model | Animal Model | This compound Dosing Regimen | Key Effects Observed | Reference |

| U87-MG Xenograft | Nude Mice | 40 mg/kg, i.p. daily | Significant retardation of tumor growth compared to control. | [13] |

| Prostate Cancer Xenografts | Nude Mice | Not specified | Systemic delivery significantly reduced tumor growth; Nanomicellar this compound completely blocked tumor growth.[15] | [1][15] |

| Renal Cell Carcinoma | Mouse Xenograft Model | Not specified | Significantly inhibited tumorigenesis of cells with VHL and SETD2 mutations (also effective in PTEN mutant contexts).[5][8] | [5][8] |

Experimental Protocols

Detailed and reproducible methodologies are critical for validating pre-clinical findings. Below are representative protocols for key experiments used to evaluate the effects of this compound.

Cell Proliferation and Viability Assays

-

Objective: To determine the dose- and time-dependent effects of this compound on cancer cell growth.

-

Method (CCK-8 Assay): [7]

-

Seed cells (e.g., U87-MG, U251) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 100 µM). A vehicle control (DMSO) should be included.

-

Incubate the plates for specified time points (e.g., 24, 48, 72 hours) at 37°C.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-2 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

-

-

Method (EdU Staining): [7]

-

Seed cells in 96-well plates and treat with this compound as described above for 48 hours.

-

Add 50 µM 5-ethynyl-2'-deoxyuridine (EdU) to the medium and incubate for an additional 2-12 hours.

-

Fix the cells with 4% paraformaldehyde, permeabilize with 0.5% Triton X-100, and perform the Apollo staining reaction according to the manufacturer's protocol (e.g., RiboBio).

-

Stain cell nuclei with Hoechst 33342.

-

Image the plates using a fluorescence microscope and quantify the percentage of EdU-positive cells.

-

Apoptosis Assay (Flow Cytometry)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Method: [7]

-

Seed cells in 6-well plates and treat with this compound at various concentrations for 48 hours.

-

Harvest the cells (including floating cells in the supernatant) by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).

-

Western Blot Analysis

-

Objective: To assess the effect of this compound on the PI3K/Akt signaling pathway and apoptosis-related proteins.

-

Method: [7]

-

Treat cells with this compound as described previously.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against p-Akt (Ser473), total Akt, cleaved caspase-3, total caspase-3, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Xenograft Tumor Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

-

Subcutaneously inject PTEN-deficient cancer cells (e.g., 5x10⁶ U87-MG cells) suspended in a solution like Matrigel/PBS into the flank of immunodeficient mice (e.g., nude mice).

-

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

-

Administer this compound (e.g., 40 mg/kg) or vehicle control via a clinically relevant route, such as intraperitoneal (i.p.) injection, on a defined schedule (e.g., daily).[13]

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, excise the tumors for downstream analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki-67) and pathway modulation (p-Akt).

-

Conclusion and Future Directions

The selective p110β inhibitor this compound demonstrates significant pre-clinical efficacy in PTEN-deficient cancer models. By targeting a key dependency created by the loss of this critical tumor suppressor, this compound effectively inhibits proliferation, induces apoptosis, and retards tumor growth in vivo. The data strongly support the use of PTEN status as a predictive biomarker for sensitivity to p110β inhibition.

For drug development professionals, these findings highlight a clear patient stratification strategy. Clinical trials investigating p110β inhibitors should prioritize the enrollment of patients with confirmed PTEN-null tumors to maximize the potential for therapeutic benefit.[2] Further research should focus on overcoming potential resistance mechanisms, exploring combination therapies, and developing more potent and specific second-generation p110β inhibitors to translate this promising pre-clinical activity into effective treatments for patients with PTEN-deficient cancers.

References

- 1. The PTEN Conundrum: How to Target PTEN-Deficient Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PTEN - My Cancer Genome [mycancergenome.org]

- 3. mdpi.com [mdpi.com]

- 4. PTEN suppresses tumorigenesis by directly dephosphorylating Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3Kβ inhibitor TGX221 selectively inhibits renal cell carcinoma cells with both VHL and SETD2 mutations and links multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PTEN posttranslational inactivation and hyperactivation of the PI3K/Akt pathway sustain primary T cell leukemia viability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. communities.springernature.com [communities.springernature.com]

- 11. mdpi.com [mdpi.com]

- 12. This compound inhibits proliferation and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Nanomicellar TGX221 blocks xenograft tumor growth of prostate cancer in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of TGX-221 in Thrombosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological event underlying major cardiovascular diseases such as myocardial infarction and stroke. Platelet activation and aggregation are central to thrombus formation, making antiplatelet therapy a cornerstone of cardiovascular medicine. This technical guide delves into the role of TGX-221, a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ), in the context of thrombosis. We will explore its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its investigation, and visualize the complex signaling pathways it modulates. This document serves as a comprehensive resource for researchers and drug development professionals investigating novel antithrombotic strategies.

Introduction to this compound and its Target: PI3Kβ

This compound is a small molecule inhibitor that exhibits high selectivity for the p110β catalytic subunit of Class IA PI3K.[1][2] The PI3K family of lipid kinases plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival. In platelets, the PI3Kβ isoform is a key downstream signaling mediator for a variety of receptors involved in thrombosis, including glycoprotein VI (GPVI), protease-activated receptors (PARs), and the P2Y12 receptor.[3][4] By inhibiting PI3Kβ, this compound effectively attenuates platelet activation and aggregation, thereby demonstrating significant potential as an antithrombotic agent.

Mechanism of Action of this compound in Platelets

This compound exerts its antithrombotic effects by inhibiting the catalytic activity of PI3Kβ. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream effector proteins, most notably the serine/threonine kinase Akt (also known as protein kinase B). The PI3Kβ/Akt signaling cascade is integral to several aspects of platelet function:

-

Inside-out signaling: This process leads to the activation of integrin αIIbβ3, the primary receptor responsible for platelet aggregation.

-

Outside-in signaling: Following ligand binding to integrin αIIbβ3, this signaling pathway reinforces and stabilizes platelet adhesion and aggregation.

-

Granule secretion: The release of pro-thrombotic molecules from platelet granules is also modulated by PI3Kβ signaling.

-

Thrombus stability: PI3Kβ is critical for maintaining the integrity of a growing thrombus, particularly under high shear stress conditions.

By disrupting these processes, this compound effectively reduces platelet-driven thrombus formation.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data from various preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | PI3K Isoform | Assay Conditions | Reference |

| IC50 | 5 nM | p110β | Cell-free assay | [1] |

| IC50 | 7 nM | p110β | ||

| IC50 | 100 nM | p110δ | Cell-free assay | |

| IC50 | 211 nM | p110δ | In vitro PI3K assay | [1] |

| IC50 | 3.5 µM | p110γ | Cell-free assay | |

| IC50 | 5 µM | p110α | Cell-free assay |

Table 2: Effect of this compound on Platelet Aggregation

| Agonist | This compound Concentration | Inhibition | Assay Conditions | Reference |

| Collagen-Related Peptide (CRP) | Not specified | Significant inhibition of platelet aggregation | Washed human platelets | [5] |

| Convulxin (CVX) | Not specified | Significant inhibition of platelet aggregation | Washed human platelets | [5] |

| ADP | Not specified | Near-complete loss of aggregation in kinase-dead PI3Kβ mouse platelets | Mouse platelets | [4] |

| U46619 (Thromboxane mimetic) | Not specified | ~30% impaired aggregation in kinase-dead PI3Kβ mouse platelets | Mouse platelets | [4] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Thrombosis

| Model | This compound Dosage | Effect | Measurement | Reference |

| FeCl3-induced carotid artery thrombosis | 1 + 1 mg/kg + mg/kg/hour (i.v.) | 49% improvement in integrated blood flow over 30 minutes | Blood flow | [1] |

| FeCl3-induced carotid artery thrombosis | 3 + 3 mg/kg + mg/kg/hour (i.v.) | 88% improvement in integrated blood flow over 30 minutes | Blood flow | [1] |

| Tail transection | 1 + 1 mg/kg + mg/kg/hour (i.v.) | Median bleeding time of 1305 seconds | Bleeding time | [1] |

| Tail transection | 3 + 3 mg/kg + mg/kg/hour (i.v.) | Median bleeding time of 1560 seconds | Bleeding time | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in thrombosis.

In Vitro Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in response to various agonists using light transmission aggregometry.

Materials:

-

Human or mouse whole blood collected in sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

This compound stock solution (in DMSO).

-

Platelet agonists: Collagen-related peptide (CRP), Convulxin (CVX), ADP, Thrombin.

-

Light transmission aggregometer.

Procedure:

-

Preparation of PRP and PPP: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Incubation with this compound: Pre-incubate the PRP with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 10-30 minutes) at 37°C.

-

Aggregation Measurement:

-

Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline.

-

Place a cuvette with the pre-incubated PRP in the sample channel and establish a baseline of 0% transmission.

-

Add the desired agonist at a predetermined concentration to the PRP cuvette.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) as platelets aggregate.

-

-

Data Analysis: Quantify platelet aggregation by measuring the maximum percentage of aggregation or the area under the curve.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This in vivo model is used to assess the antithrombotic efficacy of this compound in a live animal.

Materials:

-

Mice (e.g., C57BL/6).

-

Anesthetics (e.g., ketamine/xylazine).

-

Surgical instruments.

-

Ferric chloride (FeCl₃) solution (e.g., 5-10% in water).

-

Filter paper.

-

Doppler flow probe and flowmeter.

-

This compound solution for intravenous administration.

Procedure:

-

Animal Preparation: Anesthetize the mouse and surgically expose the common carotid artery.

-

Drug Administration: Administer this compound or vehicle intravenously at the desired dose and time point before inducing thrombosis.[6]

-

Baseline Blood Flow: Place a Doppler flow probe around the carotid artery to measure baseline blood flow.

-

Thrombus Induction: Apply a piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes) to induce endothelial injury and thrombus formation.[6][7][8][9]

-

Blood Flow Monitoring: Continuously monitor blood flow using the Doppler probe until the vessel becomes occluded (cessation of blood flow) or for a predetermined observation period (e.g., 30-60 minutes).

-

Data Analysis: Measure the time to vessel occlusion. In some studies, the vessel can be excised for histological analysis to quantify thrombus size.

Tail Bleeding Time Assay

This assay is used to evaluate the effect of this compound on hemostasis.

Materials:

-

Mice.

-

Anesthetics.

-

Scalpel or sharp blade.

-

Saline at 37°C.

-

Filter paper.

Procedure:

-

Animal Preparation: Anesthetize the mouse and place it in a restraining device.

-

Drug Administration: Administer this compound or vehicle at the desired dose and time point before the assay.

-

Tail Transection: Amputate a small segment (e.g., 3 mm) from the tip of the tail.[10]

-

Bleeding Measurement: Immediately immerse the tail in warm saline (37°C) and start a timer.[10][11] Gently blot the tail tip with filter paper at regular intervals (e.g., every 30 seconds) without disturbing the forming clot.

-

Endpoint: The bleeding time is the time required for the bleeding to stop completely (no bloodstain on the filter paper for a defined period). A cutoff time (e.g., 20 minutes) is typically set.[11]

Signaling Pathways Modulated by this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in platelets that are affected by this compound.

GPVI Signaling Pathway

// Nodes Collagen [label="Collagen", fillcolor="#FBBC05", fontcolor="#202124"]; GPVI [label="GPVI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Src_Kinases [label="Src Family Kinases\n(Fyn, Lyn)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Syk [label="Syk", fillcolor="#34A853", fontcolor="#FFFFFF"]; LAT_complex [label="LAT Signalosome", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3Kbeta [label="PI3Kβ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGX221 [label="this compound", shape=oval, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg2 [label="PLCγ2", fillcolor="#34A853", fontcolor="#FFFFFF"]; IP3_DAG [label="IP3 + DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_PKC [label="Ca²⁺ Mobilization &\nPKC Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Platelet_Activation [label="Platelet Activation\n(Granule Secretion, Aggregation)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Collagen -> GPVI [color="#5F6368"]; GPVI -> Src_Kinases [color="#5F6368"]; Src_Kinases -> Syk [color="#5F6368"]; Syk -> LAT_complex [color="#5F6368"]; LAT_complex -> PI3Kbeta [color="#5F6368"]; LAT_complex -> PLCg2 [color="#5F6368"]; PI3Kbeta -> PIP3 [label=" ", color="#5F6368"]; PIP2 -> PI3Kbeta [style=invis]; TGX221 -> PI3Kbeta [arrowhead=tee, color="#EA4335", penwidth=2]; PIP3 -> Akt [color="#5F6368"]; PLCg2 -> IP3_DAG [color="#5F6368"]; IP3_DAG -> Ca_PKC [color="#5F6368"]; Akt -> Platelet_Activation [color="#5F6368"]; Ca_PKC -> Platelet_Activation [color="#5F6368"]; } END_DOT

Caption: GPVI signaling cascade and the inhibitory action of this compound.

PAR and P2Y12 Signaling Pathways

// Nodes Thrombin [label="Thrombin", fillcolor="#FBBC05", fontcolor="#202124"]; ADP [label="ADP", fillcolor="#FBBC05", fontcolor="#202124"]; PAR [label="PAR1 / PAR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2Y12 [label="P2Y12", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq", fillcolor="#F1F3F4", fontcolor="#202124"]; Gi [label="Gi", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCbeta [label="PLCβ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3Kbeta [label="PI3Kβ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGX221 [label="this compound", shape=oval, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; IP3_DAG [label="IP3 + DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_PKC [label="Ca²⁺ Mobilization &\nPKC Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Platelet_Activation [label="Platelet Activation\n(Aggregation, Secretion)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Thrombin -> PAR [color="#5F6368"]; ADP -> P2Y12 [color="#5F6368"]; PAR -> Gq [color="#5F6368"]; PAR -> Gi [color="#5F6368"]; P2Y12 -> Gi [color="#5F6368"]; Gq -> PLCbeta [color="#5F6368"]; Gi -> PI3Kbeta [color="#5F6368"]; PLCbeta -> IP3_DAG [color="#5F6368"]; IP3_DAG -> Ca_PKC [color="#5F6368"]; PI3Kbeta -> PIP3 [label=" ", color="#5F6368"]; PIP2 -> PI3Kbeta [style=invis]; TGX221 -> PI3Kbeta [arrowhead=tee, color="#EA4335", penwidth=2]; PIP3 -> Akt [color="#5F6368"]; Ca_PKC -> Platelet_Activation [color="#5F6368"]; Akt -> Platelet_Activation [color="#5F6368"]; } END_DOT

Caption: PAR and P2Y12 receptor signaling pathways converging on PI3Kβ.

Experimental Workflow for In Vivo Thrombosis Study

// Nodes Start [label="Start:\nMouse Model", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Anesthesia [label="Anesthesia", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Surgery [label="Surgical Exposure\nof Carotid Artery", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drug_Admin [label="this compound or Vehicle\nAdministration (i.v.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Flow_Probe [label="Baseline Blood\nFlow Measurement", fillcolor="#FBBC05", fontcolor="#202124"]; Injury [label="FeCl₃-induced\nVascular Injury", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Continuous Blood\nFlow Monitoring", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis:\nTime to Occlusion", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End of Experiment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Anesthesia [color="#5F6368"]; Anesthesia -> Surgery [color="#5F6368"]; Surgery -> Drug_Admin [color="#5F6368"]; Drug_Admin -> Flow_Probe [color="#5F6368"]; Flow_Probe -> Injury [color="#5F6368"]; Injury -> Monitoring [color="#5F6368"]; Monitoring -> Data_Analysis [color="#5F6368"]; Data_Analysis -> End [color="#5F6368"]; } END_DOT

Caption: Workflow for the FeCl₃-induced carotid artery thrombosis model.

Conclusion and Future Directions

This compound, as a selective PI3Kβ inhibitor, has demonstrated significant promise as an antithrombotic agent in preclinical studies. Its ability to potently inhibit platelet activation and aggregation downstream of key thrombotic receptors, while having a manageable effect on hemostasis, highlights the therapeutic potential of targeting the PI3Kβ signaling pathway. Further research is warranted to fully elucidate the long-term efficacy and safety of PI3Kβ inhibition in various thrombotic disorders. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to design and execute further investigations into the role of this compound and other PI3Kβ inhibitors in the complex landscape of thrombosis. The continued exploration of this pathway may lead to the development of novel, safer, and more effective antithrombotic therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | CAS:663619-89-4 | PI3Kβ inhibitor,potent,selective and ATP competitive | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. researchgate.net [researchgate.net]

- 4. Akt signaling in platelets and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cordynamics.com [cordynamics.com]

- 7. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

TGX-221 in Glioblastoma Cell Line Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration into the brain parenchyma, and profound resistance to conventional therapies.[1][2] The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in GBM, playing a crucial role in tumor cell survival, growth, and motility.[3][4][5] This has made the PI3K pathway a compelling target for therapeutic intervention. TGX-221 is a potent and selective inhibitor of the p110β isoform of PI3K (PI3Kβ).[6] Research has demonstrated its potential as an anti-cancer agent in glioblastoma cell lines, particularly those with a dependency on the PI3Kβ isoform for survival and proliferation.[1][7] This technical guide provides an in-depth overview of the research on this compound in glioblastoma cell lines, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its effects by selectively inhibiting the p110β catalytic subunit of Class I PI3Ks.[1][6] In many glioblastoma cells, particularly those with loss of the tumor suppressor PTEN, the PI3K/Akt pathway is constitutively active, driving cell proliferation and survival.[1][2] this compound's inhibition of p110β blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the activation of the downstream serine/threonine kinase Akt.[5][8] The subsequent reduction in phosphorylated (active) Akt leads to decreased cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion.[1][2]

Data Presentation

The following tables summarize the quantitative data from various studies on the effects of this compound on glioblastoma cell lines.

Table 1: IC50 Values of this compound in Glioblastoma Cell Lines

| Cell Line | IC50 (µM) | Reference |

| U87 | ~40 | [1] |

| U251 | ~100 | [1] |

| U-87 MG | 484.82 | [9][10] |

| p110β-high U87MG | < 20 | [7] |

| p110β-high SF-295 | < 20 | [7] |

| p110β-low A172 | 46.1 to 140.6 | [7] |

| p110β-low LN229 | 46.1 to 140.6 | [7] |

Table 2: Effects of this compound on Glioblastoma Cell Proliferation, Apoptosis, Migration, and Invasion

| Cell Line(s) | Effect | Concentration Range (µM) | Observations | Reference |

| U87, U251 | Inhibition of Proliferation | 10 - 100 | Dose- and time-dependent inhibition of cell viability. | [1] |

| U87, U251 | Induction of Apoptosis | 10 - 60 | Increased apoptosis rates with increasing concentrations. | [1] |

| U87, U251 | Inhibition of Migration | 10 - 60 | Dose-dependent decrease in migration ability. | [1] |

| U87, U251 | Inhibition of Invasion | 10 - 60 | Dose-dependent decrease in invasion ability. | [1] |

| U-87 MG | No significant inhibition of proliferation | Not specified | Suggests a kinase-independent function for p110β in maintaining cell viability in this cell line. | [9][10] |

| T98G | No effect on proliferation or apoptosis | Not specified | Highlights cell-line specific responses. | [10] |

| p110β-high U87MG, SF295 | Synergistic decrease in cell survival with Temozolomide (TMZ) | IC50 doses | EOB of 45.5% in U87MG and 26.3% in SF295. | [11] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the research are provided below. These protocols are based on standard laboratory practices and may require optimization for specific experimental conditions.

Cell Culture

Human glioblastoma cell lines such as U87 and U251 are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of this compound on the proliferation of glioblastoma cells.

-

Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-